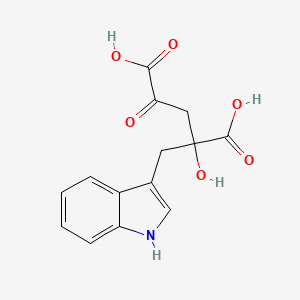
4-Hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid
Cat. No. B8489018
Key on ui cas rn:
551958-84-0
M. Wt: 291.26 g/mol
InChI Key: SLWQCDYJBNGHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07432100B2
Procedure details


According to the study by the present inventors, it has been found that PtALD can catalyze the aldol condensation reaction of indolepyruvic acid with pyruvic acid (or oxalacetic acid) to yield 4-(indol-3-ylmethyl)-4-hydroxy-2-oxoglutaric acid (IHOG), and the reaction of phenylpyruvic acid with pyruvic acid to yield 4-phenylmethyl-4-hydroxy-2-oxoglutaric acid (PHOG).
Name
indolepyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1CC(=O)C(O)=O.[C:16]([OH:21])(=[O:20])[C:17]([CH3:19])=[O:18].C(O)(=O)[CH2:23][C:24]([C:26]([OH:28])=[O:27])=[O:25]>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:23][C:24]([OH:25])([C:26]([OH:28])=[O:27])[CH2:19][C:17](=[O:18])[C:16]([OH:21])=[O:20])=[CH:2]1
|
Inputs


Step One
|
Name
|
indolepyruvic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=CC2=CC=CC=C12)CC(C(=O)O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C(=O)O)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(CC(C(=O)O)=O)(C(=O)O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
